2'-Hydroxy-6'-methoxychalcone
Overview
Description
2’-Hydroxy-6’-methoxychalcone is an organic compound that belongs to the class of 2’-hydroxychalcones . It has the empirical formula C16H14O3 and a molecular weight of 254.28 . The compound is solid in form .
Synthesis Analysis
Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are important secondary metabolites of plants and are bioprecursors of plant flavonoids . They are structurally diverse and can easily cyclize to form flavonoid structures . The chemistry of chalcones has been a topic of interest due to their open-chain model and the potential for skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-6’-methoxychalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . The SMILES string representation of the molecule isCOc1cccc(O)c1\\C=C\\C(=O)c2ccccc2
. Chemical Reactions Analysis
Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are known for their diverse chemical reactions. They can undergo various transformations due to their α, β-unsaturated carbonyl system . They can also cyclize to form flavonoid structures, which is a key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis
2’-Hydroxy-6’-methoxychalcone is a solid compound . It has a molecular weight of 254.28 . The compound’s density and boiling point are not mentioned in the search results.Scientific Research Applications
Cyclisation Reactions
2'-Hydroxy-6'-methoxychalcone epoxide undergoes cyclisation in neutral aqueous acetonitrile solution, leading to products like erythro-4-methoxyaurone hydrate and trans-3-hydroxy-5-methoxyflavanone. These cyclisation products have implications for organic synthesis and chemical reaction mechanisms (Adams & Main, 1991).
Photochromic Systems
2-Hydroxy-4'-methoxychalcone demonstrates photochromic properties, making it a candidate for optical memory systems with nondestructive readout ability. Such systems are important for data storage technology (Horiuchi et al., 2000).
Anti-inflammatory and Anti-tumor Properties
Various 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone, have been studied for their inhibitory effects on inflammatory markers in cell cultures. These compounds show potential for therapeutic applications in inflammation and cancer treatment (Ban et al., 2004).
Chemical Actinometers
2-Hydroxy-4'-methoxychalcone has been used in chemical actinometry, which is the measurement of light intensity in photochemical reactions, demonstrating its utility in photochemistry (Matsushima et al., 1994).
Natural Product Isolation
It has been isolated from natural sources such as Empetrum nigrum L., indicating its role in plant biochemistry and potential for further biological studies (Ponkratova et al., 2021).
Synthetic Methods Development
Various synthetic methods for producing 2'-hydroxychalcone epoxides, including 2'-hydroxy-6'-methoxychalcone epoxide, have been explored, contributing to advancements in synthetic organic chemistry (Adams & Main, 1991).
Anticancer Research
2’,4-dihydroxy-3-methoxychalcone and related compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including cervical, colon, and breast cancer, demonstrating their potential as anticancer agents (Matsjeh et al., 2017).
properties
IUPAC Name |
(E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVPIGRFJUIEA-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-6'-methoxychalcone | |
CAS RN |
42079-68-5 | |
Record name | 2'-Hydroxy-6'-methoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-hydroxy-6'-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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